molecular formula C16H12N2O2 B027472 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid CAS No. 107027-35-0

8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid

Cat. No. B027472
M. Wt: 264.28 g/mol
InChI Key: OCXAIJJVNVWYHI-UHFFFAOYSA-N
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Description

8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a compound that has attracted interest due to its structural complexity and potential for diverse chemical reactivity. Its study encompasses the synthesis of novel quinoline derivatives, exploration of their molecular structure, and understanding their unique chemical and physical properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-component reactions, solid-phase synthesis, and catalyst-mediated transformations. For instance, the synthesis of spiroquinazolines and pyranopyrimidinones demonstrates the versatility of quinoline synthesis strategies, utilizing base-mediated tandem reactions including C-arylation followed by cyclization (Pospíšilová, Krchňák, & Schütznerová, 2018). Moreover, catalyst-free synthesis methods have been developed for substituted pyridin-2-yl and quinolin-2-yl carbamates, highlighting environmentally friendly techniques in quinoline chemistry (Kasatkina, Geyl, Baykov, Boyarskaya, & Boyarskiy, 2021).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives reveals diverse coordination compounds and complex architectures. For example, mixed-ligand coordination compounds involving quinoline demonstrate supramolecular structures with extended 2-D architectures, analyzed through single-crystal X-ray analysis and DFT studies (Eftekhar et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including redox-annulations and cross-dehydrogenative coupling, highlighting their reactivity towards forming complex heterocyclic compounds. The C-H functionalization of cyclic amines exemplifies the reactivity of quinoline derivatives in synthesizing pyrrolines and pyrrolidines (Kang, Richers, Sawicki, & Seidel, 2015).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as luminescence, are of significant interest. Synthesis and spectral-luminescence properties studies show that alkyl derivatives of 2-styryl-8-hydroxyquinoline possess high quantum yield, demonstrating the potential for applications in materials science (Mikhailov, Svetlichnyi, Burov, Revinskii, Dushenko, & Minkin, 2015).

Chemical Properties Analysis

The chemical properties of 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid derivatives, including their reactivity in cycloaddition reactions and potential for forming spirocyclic compounds, underscore the versatility of these compounds. Polar [3 + 2] cycloaddition reactions with electrophilically activated heteroaromatic N-ylides illustrate the synthetic utility of these derivatives in creating complex molecular architectures (Mokhtari, Seifi, Saheb, & Sheibani, 2015).

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid have been a subject of study, aiming to explore their chemical properties and potential applications. For instance, Najafi et al. (2011) reported the synthesis of a related compound, where the SnIV atom in the anion is N,O-chelated by a pyridine-2-carboxylate in a cis-SnNOCl4 octahedral geometry, highlighting the structural intricacies of such compounds (Najafi, Amini, & Ng, 2011). Similarly, Le et al. (2019) explored the use of 1-aminopyridinium ylides as monodentate directing groups for sp3 C-H bond functionalization in carboxylic acid derivatives, demonstrating the versatility of pyridine derivatives in organic synthesis (Le, Nguyen, & Daugulis, 2019).

Photoluminescent Properties

Compounds containing pyridine and quinoline moieties, such as 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid, have been investigated for their photoluminescent properties. Mikhailov et al. (2015) studied the condensation of 2-methylquinolines with 4-pyridinecarboxaldehyde, which led to the synthesis of compounds with blue-green luminescence, indicating potential applications in materials science and optoelectronics (Mikhailov et al., 2015).

Coordination Polymers and Catalysis

The creation of coordination polymers using ligands derived from quinoline and pyridine has been of interest due to their unique structural features and potential catalytic activities. Twaróg et al. (2020) reported the synthesis of a copper(II) coordination polymer using 2-(pyridin-4-yl)quinoline-4-carboxylic acid as a ligand, showcasing the compound's ability to form extended networks with potential applications in catalysis and material science (Twaróg, Hołyńska, & Kochel, 2020).

Antimicrobial Activities

The antimicrobial properties of pyridine-2-carboxylic acid derivatives have been explored, with studies indicating their effectiveness against various bacteria and fungi. Tamer et al. (2018) characterized picolinic acid and its derivatives, demonstrating their antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (Tamer et al., 2018).

properties

IUPAC Name

8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-10-5-4-6-11-12(16(19)20)9-14(18-15(10)11)13-7-2-3-8-17-13/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXAIJJVNVWYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396677
Record name 8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid

CAS RN

107027-35-0
Record name 8-Methyl-2-(2-pyridinyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107027-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-acetylpyridine (IV; R1 =2-aza: 6.05 g, 0.05 mol) and 7-methylisatin (V; R2 =H: 8.52 g, 0.053 mol) in 65 mL of 50% EtOH--H2O containing KOH (13 g) was refluxed for 2 h, then diluted with 50% EtOH--H2O to obtain a homogeneous solution, filtered and acidified (HOAc). The resulting acid was collected, washed with 30% EtOH--H2O and recrystallized from DMF--EtOH to provide the product (9.4 g, 67%, mp. 319°-320° C. Anal. (C16H12N2O2) C,H,N.
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6.05 g
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8.52 g
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65 mL
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13 g
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